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Compound of Interest

Compound Name: 6-Hydroxy-chroman-4-one

Cat. No.: B1588371 Get Quote

An In-depth Technical Guide to 6-Hydroxy-chroman-4-one: Structure, Properties, and

Synthesis

Introduction
The chroman-4-one scaffold is a prominent heterocyclic system recognized as a "privileged

structure" in medicinal chemistry and drug discovery.[1][2] These frameworks, consisting of a

benzene ring fused to a dihydropyranone ring, are ubiquitous in nature, forming the core of

various flavonoids and other bioactive natural products.[3] Their synthetic derivatives have

garnered significant attention due to a wide spectrum of pharmacological activities, including

antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4]

This guide focuses on a specific, synthetically valuable derivative: 6-hydroxy-chroman-4-one.

While not as extensively studied for its own bioactivity as some of its isomers, it serves as a

critical building block and synthetic intermediate for more complex molecules.[5] Notably, it has

been investigated for potential antipsychotic applications and is a precursor in the development

of novel antimalarial agents.[5][6] This document provides a comprehensive technical overview

for researchers and drug development professionals, detailing the molecule's structure,

physicochemical properties, spectroscopic signature, synthesis, and reactivity, thereby

establishing a foundation for its application in medicinal chemistry.
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Structure Elucidation
6-Hydroxy-chroman-4-one is structurally defined by the chroman-4-one core with a hydroxyl

(-OH) substituent at the C6 position of the aromatic ring. This substitution pattern dictates its

electronic properties and chemical reactivity.

IUPAC Name: 6-hydroxy-2,3-dihydrochromen-4-one[7] CAS Number: 80096-64-6[7][8][9]

Molecular Formula: C₉H₈O₃[7][8]

Caption: Molecular structure of 6-hydroxy-chroman-4-one.

Physicochemical Data Summary
The key physicochemical properties of 6-hydroxy-chroman-4-one are summarized below.

These parameters are crucial for predicting its solubility, permeability, and behavior in biological

systems and for planning synthetic modifications.

Property Value Source(s)

Molecular Weight 164.16 g/mol [7][8]

Appearance
Off-white to light yellow/bright

yellow solid
[5][9]

Melting Point

129-131 °C (from

benzene/ligroine) or 142-144

°C (from ethyl acetate)

[5][9]

Boiling Point 372.4±42.0 °C (Predicted) [5]

Density 1.343±0.06 g/cm³ (Predicted) [5]

pKa 9.58±0.20 (Predicted) [5]

LogP 1.3574 [8]

Topological Polar Surface Area

(TPSA)
46.53 Å² [8]

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of 6-hydroxy-
chroman-4-one. Based on its structure, the following spectral features are expected.

¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals

corresponding to the aromatic and aliphatic protons. The three aromatic protons (at C5, C7,

and C8) will appear as a complex set of multiplets or doublets in the aromatic region (~6.8-

7.8 ppm). The protons on the dihydropyranone ring are diastereotopic and will appear as two

triplets around ~4.5 ppm (H2, adjacent to the ether oxygen) and ~2.8 ppm (H3, adjacent to

the carbonyl group).[10] The phenolic hydroxyl proton will appear as a broad singlet, the

chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The

carbonyl carbon (C4) is the most deshielded, appearing around 190 ppm.[10] The six

aromatic carbons will resonate between ~110 and 165 ppm, with the carbons directly

attached to oxygen (C6, C4a, C8a) appearing further downfield. The two aliphatic carbons,

C2 and C3, will appear upfield around ~67 ppm and ~37 ppm, respectively.[10]

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups.[11] Expected characteristic absorption bands include a broad O-H stretch for the

phenol (~3200-3400 cm⁻¹), a strong C=O stretch for the ketone (~1680 cm⁻¹), C-O

stretching for the ether and phenol (~1250 cm⁻¹), and C=C stretching bands for the aromatic

ring (~1600 and 1490 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. In

techniques like GC-MS, the molecular ion peak [M]⁺ would be observed at m/z = 164.[7]

Synthesis and Reactivity
Primary Synthetic Protocol: Demethylation of 6-
Methoxychroman-4-one
A common and effective method for preparing 6-hydroxy-chroman-4-one is through the

cleavage of the corresponding methyl ether, 6-methoxychroman-4-one.[5][9] This precursor is

often more accessible synthetically. The use of hydrobromic acid in acetic acid is a standard

protocol for demethylating aryl methyl ethers.
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Causality of Reagent Choice: The mechanism involves the protonation of the ether oxygen by

the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion

(Sₙ2 reaction). The high temperature and acidic conditions facilitate this cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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